While there are various chemical reactions involving indazole derivatives , the specific chemical reactions involving “3-Bromo-4-nitro-1H-indazole-6-carboxylic acid” are not explicitly mentioned in the papers I found.
The physical and chemical properties of “3-Bromo-4-nitro-1H-indazole-6-carboxylic acid” are not explicitly mentioned in the papers I found .
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid is a synthetic compound belonging to the indazole family, characterized by the presence of bromine and nitro functional groups. It is recognized for its potential applications in medicinal chemistry and materials science. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for further chemical synthesis.
This compound can be synthesized from commercially available precursors through various chemical reactions, including bromination and nitrosation processes. Its unique properties have made it a subject of interest in both academic and industrial research.
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid is classified as an aromatic heterocyclic compound due to the presence of a nitrogen atom in the indazole ring. It also falls under the category of carboxylic acids due to its carboxyl group.
The synthesis of 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid typically involves multi-step reactions. One common synthetic route includes:
In industrial production, continuous flow reactors may be employed to optimize reaction conditions, improving yield and purity while reducing costs. Catalysts can also be utilized to facilitate the synthesis process.
The molecular structure of 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid features a five-membered indazole ring with a carboxylic acid group at position six, a bromine atom at position three, and a nitro group at position four. This configuration contributes to its reactivity and potential biological activity.
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid involves its interaction with biological targets, such as enzymes or receptors. The presence of both the nitro and carboxylic acid groups allows for hydrogen bonding interactions that may modulate target activity.
Data on specific interactions remain under investigation, but preliminary studies suggest potential applications in inhibiting certain biological pathways relevant to diseases such as cancer.
The compound exhibits stability under standard laboratory conditions but may react under strong acidic or basic conditions, particularly affecting the carboxylic acid functionality.
Relevant analyses include:
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid has several scientific applications:
The versatility of 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid makes it a valuable compound across various fields of research and application.
The indazole scaffold—a bicyclic heterocycle comprising fused benzene and pyrazole rings—represents a privileged structure in medicinal chemistry due to its exceptional versatility in drug design. This nitrogen-rich system exists predominantly as the thermodynamically stable 1H-tautomer, though 2H- and 3H-tautomers contribute to its diverse reactivity profiles [6] [9]. The scaffold’s planar geometry and electron-rich nature facilitate π-stacking interactions with biological targets, while its multiple substitution sites (N1, C3, C4, C5, C6, and C7) enable precise pharmacophore customization [9]. These features underpin the broad therapeutic relevance of indazole derivatives, spanning antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents [1] [3].
Structurally, the indazole nucleus serves as a bioisostere for purines and other nitrogenous heterocycles, allowing mimicry of endogenous signaling molecules. For example, the 5-HT3 receptor antagonist granisetron (anti-emetic) and the cyclooxygenase inhibitor benzydamine (anti-inflammatory) exemplify indazole-based drugs leveraging this molecular mimicry [9]. The scaffold’s synthetic tractability further enhances its utility: transition metal-catalyzed methods enable efficient construction of diversely substituted variants, including C3-amination, N1-alkylation, and C6-carboxylation patterns [9]. Such modifications profoundly modulate pharmacokinetic properties—lipophilicity, solubility, and metabolic stability—making indazole derivatives adaptable to diverse drug delivery challenges [6].
Table 1: Physicochemical Properties of 3-Bromo-4-nitro-1H-indazole-6-carboxylic Acid
Property | Value | Description |
---|---|---|
Molecular Formula | C8H4BrN3O4 | Reflects bromo, nitro, and carboxylic acid substituents on indazole core |
Molecular Weight | 286.04 g/mol | Moderate size suitable for drug-like molecules |
SMILES | O=C(C1=CC2=C(C(N+=O)=C1)C(Br)=NN2)O | Encodes substitution pattern at C3, C4, and C6 positions |
Storage Conditions | Sealed, 2–8°C | Indicates sensitivity to moisture and temperature |
Key Functional Groups | Carboxylic acid, Nitro, Bromo | Enables hydrogen bonding, electrophilicity, and cross-coupling reactivity |
Indazole chemistry originated in the 19th century with Emil Fischer’s landmark synthesis via ortho-hydrazinobenzoic acid cyclization [6]. Early research focused on tautomerism and aromaticity, but the 20th century revealed its biological potential through natural product isolation—notably nigellicine and nigeglanine from Nigella sativa seeds—which demonstrated anti-inflammatory and antimicrobial properties [6]. These discoveries catalyzed interest in synthetic indazole derivatives, leading to the 1960s development of benzydamine, the first indazole-based drug approved for clinical use as a nonsteroidal anti-inflammatory agent (NSAID) [3] .
The 21st century witnessed an explosion in indazole medicinal chemistry, driven by advances in synthetic methodology and target identification. Kinase inhibitors emerged as a dominant therapeutic class: pazopanib (VEGFR/PDGFR inhibitor, approved 2009 for renal cell carcinoma) and axitinib (multi-targeted kinase inhibitor, approved 2012) exemplify indazole-based antiangiogenic agents [9]. Concurrently, the PARP inhibitor niraparib (2017 approval for ovarian cancer) highlighted the scaffold’s role in DNA damage repair pathways [8]. Over 43 indazole derivatives have now entered clinical trials or marketed use, reflecting sustained pharmacophore innovation [3] .
Timeline of Key Indazole-Based Drug Approvals
The bioactivity of indazole derivatives is exquisitely sensitive to substituent patterns, particularly at C3, C4, and C6 positions. 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid (CAS: 885521-11-9) epitomizes this structure-activity relationship (SAR), integrating three electrophilic and hydrogen-bonding groups that confer unique pharmacological and synthetic utility [2] [10].
Antifungal Potentiation: Nitro-containing derivatives exhibit activity against Candida albicans by disrupting redox cycling and generating reactive nitrogen species [1] [6].
Carboxylic Acid at C6:
Table 2: Impact of Substituents on Indazole Bioactivity
Position | Substituent | Key Biological Effects | Example Activity |
---|---|---|---|
C3 | Bromo | Antibacterial enhancement via membrane interaction; cross-coupling handle | MIC 5.4 µg/mL vs. S. pneumoniae [7] |
C4 | Nitro | Antifungal potentiation; electron-withdrawing effects modulate ring reactivity | Activity vs. C. albicans [1] |
C6 | Carboxylic Acid | Target binding via H-bonding; improves solubility; enables prodrug design | ΔG = −8.34 kcal/mol in bacterial enzyme docking [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1